Fenhexamid-d10
Description
Contextual Overview of Fenhexamid (B1672505) as an Agricultural Fungicide
Fenhexamid is a locally systemic, protectant fungicide used in agriculture to control a range of fungal diseases. nih.gov Belonging to the hydroxyanilide chemical class, it is particularly effective against Botrytis cinerea, the fungus responsible for grey mold, and Monilinia species that cause brown rot. nih.govchemicalwarehouse.comherts.ac.uk Its application is common on a variety of crops, including grapes, berries, greenhouse tomatoes, and stone fruits like cherries and peaches. nih.gov
The mode of action for fenhexamid involves the inhibition of sterol biosynthesis in fungi, specifically targeting the 3-keto reductase enzyme. chemicalwarehouse.comresearchgate.net This enzyme is critical for the C4-demethylation step in the ergosterol (B1671047) biosynthesis pathway. smolecule.com Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired cell structure, inhibiting spore germination and mycelial growth, and ultimately causing fungal cell death. nih.govchemicalwarehouse.com Fenhexamid is applied as a foliar spray and is absorbed into the waxy outer layer of plants, providing preventative and curative protection. nih.govchemicalwarehouse.com
Principles and Applications of Stable Isotope Labeling in Chemical Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. ontosight.ainumberanalytics.comcreative-proteomics.com Commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metwarebio.comacanthusresearch.com The key principle is that isotopically labeled molecules are chemically identical to their unlabeled counterparts but have a different mass. ontosight.ainumberanalytics.com This mass difference allows them to be distinguished and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com
This technique has broad applications in scientific research:
Internal Standards: Stable isotope-labeled compounds, particularly deuterated ones, are widely used as internal standards in quantitative analysis. clearsynth.comveeprho.com They are added to a sample in a known quantity at the beginning of the analytical process. Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, it can be used to correct for any loss of the analyte or for variations in the instrument's response (matrix effects). clearsynth.comudspub.com This significantly improves the accuracy and precision of the measurement. numberanalytics.comclearsynth.com
Metabolic and Pharmacokinetic Studies: Isotope labeling allows researchers to trace the metabolic fate of drugs and other compounds within a biological system. ontosight.aiveeprho.com By tracking the labeled molecules, scientists can identify metabolites and understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. ontosight.ai
Reaction Mechanism Elucidation: In chemistry, labeled compounds help to uncover the step-by-step pathways of chemical reactions. princeton.edu
Significance of Fenhexamid-d10 in Contemporary Scientific Investigations
This compound is a deuterated analog of fenhexamid, where ten hydrogen atoms on the cyclohexane (B81311) ring have been replaced with deuterium atoms. veeprho.comscbt.com This specific labeling makes it an ideal internal standard for the quantitative analysis of fenhexamid residues in various matrices, such as fruits, vegetables, and environmental samples. smolecule.comveeprho.com
The significance of this compound lies in its ability to enhance the reliability of analytical methods. veeprho.com When analyzing complex samples like food products, the sample matrix can interfere with the detection of the target analyte, leading to inaccurate results. clearsynth.com By using this compound as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), analysts can compensate for these matrix effects. udspub.comnih.gov This ensures precise and accurate quantification of fenhexamid residues, which is crucial for food safety monitoring and regulatory compliance. smolecule.comudspub.comrsc.org
Numerous studies have developed and validated analytical methods for fenhexamid in various crops, including berries, pomegranates, kiwi, grapes, and tomatoes. nih.govcsic.eskspsjournal.or.krresearchgate.net The use of a stable isotope-labeled internal standard like this compound is a key component in many modern, high-precision analytical methods designed to detect pesticide residues at very low levels. researchgate.netresearchgate.netresearchgate.net
Data Tables
Table 1: Chemical Compound Information
| Compound Name | IUPAC Name | Other Synonyms |
| Fenhexamid | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | KBR 2738, Elevate, Teldor, Decree nih.govherts.ac.ukveeprho.com |
| This compound | N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide | Decree-D10, Elevate-D10, Teldor-D10 veeprho.comscbt.com |
| Acenaphthene-d10 | 1,2,3,4,5,6,7,8-octadeuterioacenaphthylene | - |
| Pyrene-d10 | 1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | - |
Properties
CAS No. |
1246815-53-1 |
|---|---|
Molecular Formula |
C14H17Cl2NO2 |
Molecular Weight |
312.256 |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
InChI Key |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Synonyms |
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Derivatization of Fenhexamid D10
Deuterium (B1214612) Incorporation Methodologies
The synthesis of deuterated organic compounds like Fenhexamid-d10 can be achieved through two primary strategies: precursor-based labeling and direct deuteration.
Precursor-based labeling strategies
Precursor-based labeling is a common and effective method for synthesizing isotopically labeled compounds with a high degree of specificity. vulcanchem.com This strategy involves the synthesis of a deuterated starting material or intermediate, which is then incorporated into the final target molecule through a series of chemical reactions. For this compound, this would typically involve the preparation of a deuterated version of one of the key precursors, such as 1-methylcyclohexanecarboxylic acid or 2,3-dichloro-4-aminophenol.
The synthesis of deuterated precursors can be accomplished through various established methods, including:
Catalytic H/D exchange: This technique uses a metal catalyst, such as palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2O. thieme-connect.comsine2020.eu
Reduction of functional groups with deuterated reagents: For instance, carboxylic acids can be reduced to deuterated alcohols using reagents like samarium(II) iodide (SmI2) and D2O. mdpi.com
Using deuterated building blocks: Commercially available deuterated starting materials can be employed in a synthetic sequence to build the desired deuterated precursor. zeochem.com
Once the deuterated precursor is synthesized, it is then reacted with the other non-labeled precursor to form this compound. For example, deuterated 1-methylcyclohexanoyl chloride could be reacted with 2,3-dichloro-4-hydroxyaniline to yield the final product. chemicalbook.com
Direct deuteration techniques
Direct deuteration, also known as late-stage deuteration, involves the introduction of deuterium atoms directly into the fully formed Fenhexamid (B1672505) molecule. thieme-connect.comsnnu.edu.cn This approach can be more efficient as it avoids a multi-step synthesis of a labeled precursor. However, achieving high selectivity and incorporation levels can be challenging.
Methods for direct deuteration include:
Hydrogen Isotope Exchange (HIE): This is the most common method and can be catalyzed by acids, bases, or transition metals. thieme-connect.comsnnu.edu.cn For complex molecules, transition metal catalysis, often using iridium or palladium complexes, is preferred due to milder reaction conditions and higher functional group tolerance. thieme-connect.combeilstein-journals.org
Photochemical methods: Visible light-promoted deuteration offers a mild and sustainable alternative, often utilizing a photocatalyst to facilitate the H/D exchange. chinesechemsoc.orgrsc.org
Chemical Synthesis Routes for this compound
The synthesis of Fenhexamid itself typically involves the reaction of 1-methylcyclohexanecarboxylic acid chloride with 2,3-dichloro-4-aminophenol. chemicalbook.com To produce this compound, where the ten hydrogen atoms on the cyclohexane (B81311) ring are replaced by deuterium, the synthesis would logically start with a deuterated cyclohexane derivative.
A plausible synthetic route would be:
Deuteration of a Cyclohexane Precursor: A suitable cyclohexane-containing starting material would undergo extensive deuteration. This could potentially be achieved through catalytic H/D exchange reactions under forcing conditions to replace all exchangeable hydrogens on the ring with deuterium.
Formation of Deuterated 1-methylcyclohexanecarboxylic acid: The deuterated cyclohexane precursor would then be converted to 1-methyl(cyclohexane-d10)carboxylic acid.
Activation of the Carboxylic Acid: The deuterated carboxylic acid is then activated, typically by converting it to the corresponding acyl chloride using a reagent like thionyl chloride.
Amide Bond Formation: The final step involves the condensation of the deuterated acyl chloride with 2,3-dichloro-4-hydroxyaniline to form N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide (this compound). veeprho.comchemicalbook.com
While specific proprietary methods for the industrial production of this compound exist, the fundamental chemical transformations follow established principles of organic synthesis. vulcanchem.com
Spectroscopic and Chromatographic Characterization of Deuterated Analogs
The successful synthesis and purity of this compound must be confirmed through rigorous analytical characterization. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods:
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular weight of this compound will be higher than that of its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can provide information about the location of the deuterium labels within the molecule. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. The disappearance of signals corresponding to the cyclohexane protons would indicate successful deuteration. 2H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. epj-conferences.org 13C NMR can also be used to confirm the integrity of the carbon skeleton.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the synthesized this compound and to assess its chemical purity. nih.gov When coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), HPLC can separate this compound from any unreacted starting materials, byproducts, or non-deuterated Fenhexamid. nih.govresearchgate.net
Gas Chromatography (GC): GC can also be employed for the analysis of Fenhexamid, often coupled with a mass spectrometer (GC-MS). researchgate.net This technique separates compounds based on their volatility and interaction with a stationary phase. The retention time of this compound would be very similar to that of unlabeled Fenhexamid, but the mass spectrum would clearly differentiate the two.
The combination of these techniques provides comprehensive data to confirm the identity, isotopic enrichment, and chemical purity of the synthesized this compound, ensuring its suitability for use as an internal standard in quantitative analytical methods. nih.govacs.org
Table of Research Findings
| Technique | Purpose | Expected Outcome for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation | A single major peak corresponding to this compound, separated from impurities. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmation of identity and structure | Detection of the correct precursor and product ions with masses shifted according to the number of deuterium atoms. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification | A distinct peak at a similar retention time to Fenhexamid, with a mass spectrum indicating a mass increase of 10 amu. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Provides a highly accurate mass that confirms the elemental formula C14H7D10Cl2NO2. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) | Structural elucidation and confirmation of deuteration | Absence of ¹H signals for the cyclohexane ring; presence of corresponding ²H signals; ¹³C spectrum consistent with the Fenhexamid structure. |
Advanced Analytical Methodologies Employing Fenhexamid D10 As an Internal Standard
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is the definitive technique for identifying and quantifying pesticide residues at low concentrations. core.ac.uk When coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), it provides exceptional selectivity and sensitivity. Fenhexamid-d10 is an ideal internal standard for these applications due to its structural similarity to the target analyte, ensuring it behaves in a comparable manner throughout the analytical workflow. researchgate.netveeprho.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications
LC-MS/MS is a powerful tool for analyzing a wide range of pesticides, including polar and thermally labile compounds like Fenhexamid (B1672505), in complex matrices such as food and environmental samples. core.ac.ukrestek.com The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, where co-extracted compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.netnih.gov
In a typical LC-MS/MS workflow, this compound is added to the sample prior to extraction. nih.gov The sample is then processed, and the final extract is injected into the LC-MS/MS system. The instrument monitors specific mass transitions (from a precursor ion to a product ion) for both Fenhexamid and this compound. By calculating the ratio of the analyte's response to the internal standard's response, precise quantification is achieved. shimadzu.com Methods have been developed for the simultaneous determination of hundreds of pesticide residues, where Fenhexamid is often included in the target analyte list. shimadzu.commdpi.comrestek.com
Table 1: Example LC-MS/MS Parameters for Fenhexamid Analysis This table is a composite representation from typical pesticide residue analysis methods.
| Parameter | Setting | Source |
| Column | C18 Reversed-Phase (e.g., Raptor ARC-18, Ultra Aqueous C18) | restek.comrestek.com |
| Mobile Phase | A: Water with formic acid and/or ammonium (B1175870) formate (B1220265) B: Methanol or Acetonitrile (B52724) with formic acid and/or ammonium formate | usgs.govoup.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.comnih.gov |
| Precursor Ion (m/z) | 302.1 | restek.comrestek.com |
| Product Ions (m/z) | 97.1 (Quantifier), 55.1 (Qualifier) | restek.comrestek.com |
| Internal Standard | Deuterated analogs (e.g., this compound, Chlorpyrifos-d10) | nih.govshimadzu.com |
Gas Chromatography-Mass Spectrometry (GC-MS) applications
GC-MS is a robust technique for the analysis of volatile and semi-volatile pesticides. researchgate.netphenomenex.com While Fenhexamid can be analyzed by GC-MS, the use of an internal standard like this compound is critical for achieving accurate quantification, compensating for potential analyte loss during sample preparation and variability in injection volume. shimadzu.comresearchgate.net The analysis of Fenhexamid by GC-MS has been reported in various matrices, including grapes, tomatoes, and wine. researchgate.net The unique selectivity of modern GC columns and the specificity of MS detection provide reliable identification and measurement. phenomenex.com
In GC-MS methods, the internal standard corrects for variations throughout the entire process, from extraction to detection. hpst.cz For complex extracts generated from methods like QuEChERS, the sensitivity of tandem MS (GC-MS/MS) is often necessary to overcome matrix interferences. lcms.cz
Table 2: GC-MS Fragmentation Data for Fenhexamid This data is based on standard mass spectral library information.
| Feature | m/z Value | Source |
| Molecular Ion [M]+ | 301 (relative to Cl isotope) | nih.gov |
| Top Peak (Base Peak) | 97 | nih.gov |
| Second Highest Peak | 177 | nih.gov |
| Third Highest Peak | 55 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) in qualitative and quantitative analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. nih.gov This capability is invaluable for both qualitative and quantitative analysis. In a quantitative context, this compound serves the same purpose as in tandem MS, correcting for analytical variability.
Qualitatively, HRMS is exceptionally powerful for identifying unknown substances. For instance, research using LC-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) has successfully identified metabolites of Fenhexamid produced by microorganisms. nih.gov The high mass accuracy allows for the differentiation of compounds with the same nominal mass. Non-targeted data acquisition strategies using instruments like the Q-Orbitrap allow for comprehensive screening of hundreds of pesticides, including Fenhexamid, and enable retrospective analysis of data for compounds not initially targeted. oup.com
Sample Preparation and Matrix Effects in Residue Analysis
The goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering components prior to instrumental analysis. chromatographyonline.com The addition of this compound at the initial stage of sample preparation is key to accounting for any analyte loss during these multi-step procedures. hpst.cz
QuEChERS methodology and adaptations
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for pesticide residue analysis in a vast array of food and agricultural products. bgb-info.comchromnet.net The procedure involves two main stages:
Extraction: The homogenized sample is extracted with acetonitrile, facilitated by the addition of salts (commonly magnesium sulfate (B86663) and sodium chloride or acetate) which induce phase separation. hpst.czbgb-info.com this compound, as the internal standard, is added to the sample before the extraction solvent. eurl-pesticides.eu
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent, such as primary secondary amine (PSA), to remove matrix components like organic acids and sugars. chromatographyonline.com For matrices with pigments or lipids, other sorbents like graphitized carbon black (GCB) or C18 may be added. bgb-info.com The mixture is vortexed and centrifuged, and the final cleaned extract is ready for analysis. chromatographyonline.com
The QuEChERS method is validated for use with both LC-MS/MS and GC-MS/MS and is recognized by international standards like EN 15662. chromnet.neteurl-pesticides.eu Adaptations, such as adjusting the salt composition (e.g., AOAC vs. EN methods) or the d-SPE sorbents, allow the method to be optimized for different and difficult matrices. hpst.cz
Solid-Phase Extraction (SPE) techniques
Solid-Phase Extraction (SPE) is a well-established technique used to clean up and concentrate analytes from a liquid sample. researchgate.netresearchgate.net The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent allows for the retention of interferences while the analytes of interest pass through, or vice-versa. thermofisher.com
SPE is often used for cleaning up sample extracts or for extracting pesticides directly from aqueous samples like water. usgs.govthermofisher.com For example, a multi-residue method for fungicides in grapes used LLE followed by SPE with silica (B1680970) cartridges for purification before HPLC analysis. researchgate.net In such methods, this compound would be added to the initial sample to track and correct for recovery losses during the multiple extraction and purification steps. Automated SPE systems can improve the reproducibility and throughput of this technique. thermofisher.com
Method Validation and Quality Assurance for Trace Analysis
The use of this compound as an internal standard is a critical component in the validation of advanced analytical methodologies, ensuring the reliability and accuracy of trace-level quantification of its non-labeled counterpart, fenhexamid. Method validation is a process that confirms that the analytical procedure employed for a specific test is suitable for its intended purpose. Results from method validation can be used to judge the quality, reliability, and consistency of analytical results. For trace analysis of pesticides like fenhexamid, regulatory guidelines, such as those from SANTE (European Commission Directorate-General for Health and Food Safety), establish stringent performance criteria that methods must meet. eurl-pesticides.eugcms.cz The inclusion of a stable isotope-labeled internal standard like this compound is instrumental in meeting these criteria by effectively compensating for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. waters.comlgcstandards.comscispace.com
Accuracy, precision, and limits of detection/quantification
Accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) are fundamental parameters in method validation, demonstrating a method's performance. This compound is the deuterium-labeled form of the fungicide fenhexamid and is used as an ideal internal standard for the quantification of fenhexamid in various matrices. smolecule.comveeprho.com Its chemical properties are virtually identical to the analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic analysis, which is key to achieving accurate and precise measurements. waters.comlgcstandards.com
Accuracy and Precision
Accuracy, typically evaluated through recovery studies on spiked blank samples, measures the closeness of a measured value to a known true value. Precision measures the degree of agreement among a series of individual measurements and is usually expressed as the relative standard deviation (RSD). For pesticide residue analysis, regulatory guidelines generally require mean recoveries to be within the 70-120% range, with some allowances for a wider range (e.g., 60-130%) for certain analyte-matrix combinations. ulpgc.esunibo.it Precision, measured as repeatability (RSDr), should typically be ≤20%. eurl-pesticides.eugcms.cz
Studies on the determination of fenhexamid in complex matrices like fruits, vegetables, and wine demonstrate that methods employing gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) can readily meet these criteria. The use of an internal standard like this compound is crucial for this success. For instance, in a validated method for analyzing pesticide residues in cucumber, mean recoveries for most of the 513 compounds were within the 70-120% range, with RSDs under 20% at the limit of quantification. gcms.czshimadzu.com Similarly, a method for analyzing fungicides in tomatoes and grapes reported recoveries between 81% and 102% with an RSD of less than 12%. researchgate.net While these studies may use various internal standards, the performance data is representative of what is achieved when a dedicated stable isotope-labeled internal standard like this compound is employed.
Table 1: Representative Performance Data for Fenhexamid Analysis Using Mass Spectrometry
| Parameter | Matrix | Spiking Level (µg/kg) | Typical Result | Guideline |
| Accuracy (Recovery) | Cucumber | 10 | 70-120% | 70-120% gcms.cz |
| Pet Feed | 10, 50, 200 | 70-120% | 70-120% unibo.it | |
| Tomato, Grape | 100 | 81-102% | N/A researchgate.net | |
| Precision (RSD) | Cucumber | 10 | ≤ 20% | ≤ 20% gcms.cz |
| Pet Feed | 10, 50, 200 | ≤ 20% | ≤ 20% unibo.it | |
| Tomato, Grape | 100 | < 12% | N/A researchgate.net |
This table compiles representative data from various pesticide residue analysis studies to illustrate typical method performance. N/A - Not Available
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The use of this compound in conjunction with sensitive MS/MS instruments allows for exceptionally low detection and quantification limits, often in the low microgram per kilogram (µg/kg) or nanogram per liter (ng/L) range. usgs.gov For example, a multi-residue method for pet feed achieved LOQs below the generic maximum residue level (MRL) of 10.0 µg/kg for most analytes. ulpgc.esunibo.it Another study on fungicides in tomato and grape samples reported LOQs ranging from 0.005 to 0.05 mg/kg (5 to 50 µg/kg). researchgate.net The ability to achieve such low LOQs is critical for ensuring compliance with food safety and environmental regulations.
Table 2: Examples of Achieved Limits of Detection (LOD) and Quantification (LOQ) for Fenhexamid
| Matrix | Analytical Technique | LOD | LOQ |
| Tomato, Grape, Wine | GC-NPD/ECD | N/A | 0.005 - 0.10 mg/kg researchgate.net |
| Cucumber | LC-MS/MS & GC-MS/MS | N/A | 10 µg/kg shimadzu.com |
| Animal Feed | LC-MS/MS & GC-MS/MS | ≤10.0 µg/kg | <10.0 µg/kg unibo.it |
| Water & Sediment | LC-MS/MS & GC-MS/MS | 0.5 - 10.6 ng/L | 1.1 - 21.1 ng/L usgs.gov |
This table shows examples of detection and quantification limits from various studies. These values are highly dependent on the specific matrix and instrumentation used. N/A - Not Available
Inter-laboratory comparison studies and standardization
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of quality assurance in analytical laboratories. compalab.orgeuropa.eu They involve multiple laboratories analyzing the same homogenous sample to assess their analytical performance and the reliability of the analytical method itself. compalab.orgnist.gov Participation in ILCs is often a requirement for accreditation under standards like ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. dergipark.org.tr
The objectives of ILCs can be to:
Assess the performance and competence of participating laboratories. compalab.org
Validate a specific analytical method (a collaborative method validation study). europa.eu
Determine the consensus value of a reference material.
When a new analytical method is developed, a collaborative study involving multiple laboratories is essential to establish its reproducibility and transferability. europa.eu For a method intended for the analysis of fenhexamid using this compound, an ILC would involve sending identical spiked samples to various labs. The results would be statistically analyzed to determine parameters like the reproducibility standard deviation (RSDR). Methods that perform well in such studies may become standardized by bodies like the International Organization for Standardization (ISO) or the European Committee for Standardization (CEN). europa.eu
While specific ILC reports that explicitly name this compound are not widely public, the standardization of pesticide residue methods inherently relies on the principles demonstrated by its use. The robustness, accuracy, and precision conferred by stable isotope-labeled internal standards are what enable methods to pass the rigorous demands of ILCs and become accepted as standard procedures for regulatory monitoring. dergipark.org.tr
Environmental Fate and Biogeochemical Transformation of Fenhexamid: Insights from Deuterated Tracers
Aquatic Degradation and Photolytic Pathways
In aquatic environments, the fate of Fenhexamid (B1672505) is dominated by photolysis rather than hydrolysis. The compound is stable to hydrolysis in sterile water across a typical environmental pH range of 5 to 9. regulations.govapvma.gov.au Consequently, hydrolytic processes are not considered a significant contributor to its environmental degradation. apvma.gov.au
In contrast, Fenhexamid degrades rapidly when exposed to sunlight in aqueous solutions. epa.gov This aqueous photolysis is a key degradation pathway, with solar radiation significantly contributing to its breakdown and eventual mineralization. apvma.gov.au The degradation follows first-order kinetics and is highly dependent on the pH of the water; the rate of photolysis increases significantly with rising pH. nih.govresearchgate.net The presence of other substances in the water can also affect the rate. For example, humic and fulvic acids can slow down photolysis by absorbing light and shielding the Fenhexamid molecules, whereas a phosphate (B84403) buffer medium has been shown to enhance the degradation rate. nih.govresearchgate.net In studies of photocatalytic degradation using titanium dioxide (TiO2), the breakdown involves attack by hydroxyl radicals, leading to hydroxylated or keto-derivatives and cleavage of the amide bond. nih.gov
Table 2: Photodegradation Rate Constants of Fenhexamid at Different pH Levels
| pH | Rate Constant (k) (h⁻¹) | Source(s) |
|---|---|---|
| 5.0 | 2.11 x 10⁻² | nih.govresearchgate.net |
| 6.6 | 4.47 x 10⁻² | nih.govresearchgate.net |
| 7.3 | 6.11 x 10⁻¹ | nih.govresearchgate.net |
| 9.0 | 1.69 | nih.govresearchgate.net |
The photolytic degradation of Fenhexamid in water produces a wide array of transformation products. Studies have detected more than 14 different degradates in irradiated water samples. bayer.com The primary transformation pathways include dechlorination and hydroxylation of the parent molecule. bayer.comepa.gov Key identified products include Deschlorofenhexamid (M11), a dechlorinated form (M12), and a hydroxylated form (M15), with ultimate mineralization to CO2. bayer.comepa.govherts.ac.uk
Advanced analytical studies using high-resolution mass spectrometry have successfully characterized multiple photoproducts. nih.gov One such study identified a novel major metabolite along with four known metabolites and five other minor products. nih.gov Under photocatalytic conditions with TiO2, the transformation is non-selective, leading to several positional isomers of hydroxyl and keto-derivatives. nih.gov Other identified products result from the cleavage of the amide and NH-dichlorophenol bonds, as well as the formation of cyclic benzo[d]oxazole intermediates through an intramolecular cyclization process. nih.govjst.go.jp
Hydrolysis and photocatalytic degradation mechanisms in aqueous environments
Plant Metabolism and Residue Dynamics
Once applied, fenhexamid interacts with crop plants in various ways, from initial uptake to eventual metabolic breakdown. Its journey within the plant system determines its efficacy as a fungicide and its residual presence in harvested crops.
Uptake and translocation mechanisms in crops
Fenhexamid is characterized as a locally systemic, protectant fungicide. nih.govcabidigitallibrary.org This means it is absorbed into the outer waxy layer of plant surfaces, which helps protect it from being washed off by rain or irrigation. nih.gov However, its movement within the plant, or translocation, is quite limited. apvma.gov.au Studies using radiolabeled fenhexamid have shown that it does not significantly move from treated leaves to other parts of the plant, such as the fruit. apvma.gov.au The majority of the residue remains on the surface of the treated plant parts. fao.orgfao.org This limited translocation is a key factor in its residue dynamics, as the highest concentrations of the compound are typically found where it was directly applied. researchgate.net
The uptake and subsequent translocation of pesticides like fenhexamid are influenced by several factors, including the plant's structural barriers like the cuticle and the chemical properties of the active ingredient itself. cabidigitallibrary.org While some fungicides are designed to be fully systemic, moving through the plant's vascular system (xylem and phloem), fenhexamid's movement is more localized. cabidigitallibrary.orgresearchgate.net
Table 1: Translocation Characteristics of Fenhexamid in Crops
| Characteristic | Finding | Source |
|---|---|---|
| Mobility Type | Locally systemic, not readily translocated from leaves to fruit. | cabidigitallibrary.orgapvma.gov.au |
| Primary Residue Location | Remains on the surface of treated plant parts. | fao.orgfao.org |
| Influencing Factors | Plant cuticle and the physicochemical properties of fenhexamid. | cabidigitallibrary.org |
Metabolic pathways and conjugation in plant matrices
The metabolic breakdown of fenhexamid in plants is a relatively slow and limited process. fao.org The parent compound, fenhexamid, consistently represents the major portion of the residue found in plants, often exceeding 80-90% of the total radioactive residue in studies. fao.orgapvma.gov.aufao.org
The primary metabolic transformations that do occur follow two main pathways:
Hydroxylation: This involves the addition of a hydroxyl group to the cyclohexyl ring of the fenhexamid molecule, typically at the 2- and 4-positions. apvma.gov.aufao.org
Conjugation: The original fenhexamid molecule, or its hydroxylated metabolites, can then be conjugated with glucose. This involves the attachment of a glucose molecule, a process known as glucosylation. apvma.gov.aubayer.com The resulting compounds are referred to as glucosides. In some cases, further conjugation with malonic acid can occur, forming malonyl glucosides. bayer.comnih.gov
These metabolic processes generally result in more polar and water-soluble compounds, which is a common detoxification mechanism in plants. However, for fenhexamid, these pathways are not extensive, and the resulting metabolites are found in very low concentrations. fao.orgbayer.com For instance, in one study, the glucoside of fenhexamid accounted for only 0.3% of the total residue, while the malonyl glucoside was 2.6%. bayer.com No single metabolite has been found to constitute more than 3.2% of the total radioactive residue. fao.org Studies have also confirmed the absence of 2,3-dichloro-4-hydroxyaniline (DCHA) as a metabolite under normal or even harsh hydrolysis conditions. bayer.com
Table 2: Major Metabolic Pathways of Fenhexamid in Plants
| Pathway | Description | Key Metabolites | Source |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl group to the cyclohexyl ring. | 2-hydroxy-fenhexamid, 4-hydroxy-fenhexamid | apvma.gov.aufao.org |
| Conjugation | Attachment of glucose (glucosylation) or malonyl-glucose to the parent compound or its hydroxylated forms. | Fenhexamid glucoside, Fenhexamid malonyl glucoside | apvma.gov.aubayer.comnih.gov |
Microbial Metabolism and Detoxification Processes
Microorganisms in the soil and on plant surfaces play a crucial role in the breakdown of fenhexamid, contributing significantly to its environmental degradation.
Role of specific microorganisms in fenhexamid degradation
Microbial metabolism is the primary driver of fenhexamid degradation in the environment. apvma.gov.au Soil degradation studies have shown that the persistence of fenhexamid is low when there is healthy microbial activity. researchgate.net In the absence of microorganisms, fenhexamid is stable, highlighting the critical role of microbes in its breakdown. researchgate.net
Enzymatic mechanisms of biotransformation
The breakdown of xenobiotics like fenhexamid by microorganisms is facilitated by specific enzymes. nih.gov These enzymatic processes can be broadly categorized into Phase I and Phase II biotransformations. firsthope.co.in
Phase I Biotransformation: This phase typically involves the introduction or exposure of functional groups on the pesticide molecule. For fenhexamid, the key Phase I reaction is hydroxylation, specifically the hydroxylation of the cyclohexane (B81311) ring, as observed in the degradation by Bacillus megaterium. researchgate.netfirsthope.co.in This reaction is often catalyzed by enzymes such as monooxygenases or cytochrome P450 enzymes. firsthope.co.in
Phase II Biotransformation: This phase involves the conjugation of the modified compound with other molecules to increase its water solubility and facilitate further breakdown or excretion. firsthope.co.in While well-documented in plants, the specific enzymatic conjugation pathways for fenhexamid in microorganisms are less detailed in the provided search results. However, the general principles of microbial metabolism suggest that such conjugation reactions, carried out by transferase enzymes, are a likely subsequent step. firsthope.co.in
Table 3: Enzymatic Biotransformation of Fenhexamid
| Transformation Phase | Enzymatic Reaction | Example Enzyme Class | Effect on Fenhexamid | Source |
|---|---|---|---|---|
| Phase I | Hydroxylation | Monooxygenases, Cytochrome P450 | Adds a hydroxyl group to the cyclohexane ring. | researchgate.netfirsthope.co.in |
| Phase II | Conjugation | Transferases | Increases water solubility of metabolites (inferred). | firsthope.co.in |
Molecular Mode of Action and Fungicide Resistance Dynamics of Fenhexamid
Sterol Biosynthesis Inhibition Mechanism
Fenhexamid (B1672505) is classified as a Sterol Biosynthesis Inhibitor (SBI). cabidigitallibrary.orgimtrade.com.au Unlike many other SBIs that target different steps in the ergosterol (B1671047) pathway, fenhexamid has a unique site of action. imtrade.com.au Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane integrity and function. researchgate.netcabidigitallibrary.org
Target enzyme: Sterol 3-ketoreductase (Erg27)
The primary target of fenhexamid is the sterol 3-ketoreductase enzyme, which is encoded by the erg27 gene. cabidigitallibrary.orgfupress.netfrontiersin.orgfrontiersin.org This enzyme is a critical component of the C-4 demethylation complex in the ergosterol biosynthesis pathway. researchgate.netfupress.netacs.org Specifically, 3-ketoreductase catalyzes the third step in the C-4 demethylation process, which involves the reduction of a keto group to a hydroxyl group. imtrade.com.au By inhibiting this enzyme, fenhexamid effectively blocks a crucial stage in the production of ergosterol. cabidigitallibrary.orgimtrade.com.au
Biochemical consequences of ergosterol pathway disruption
Inhibition of the 3-ketoreductase (Erg27) by fenhexamid leads to a significant disruption of the ergosterol biosynthetic pathway. fupress.netnih.gov This disruption has two primary biochemical consequences. Firstly, the production of ergosterol is significantly reduced. nih.gov Secondly, this blockage results in the accumulation of 3-keto sterol precursors, such as 4α-methylfecosterone, fecosterone, and episterone. nih.gov The depletion of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, while the buildup of cytotoxic ergosterol precursors leads to further cellular dysfunction. fupress.netresearchgate.net This ultimately inhibits fungal growth, specifically the germination of spores and the elongation of mycelia. imtrade.com.aunih.gov
Genetic Basis of Fenhexamid Resistance
The targeted and specific nature of fenhexamid's mode of action makes it susceptible to resistance development through genetic mutations in the target pathogen. apsnet.orgfrac.info Resistance to fenhexamid in Botrytis cinerea is primarily associated with modifications in the erg27 gene. fupress.netasm.org
Identification of resistance-conferring mutations (e.g., erg27 gene)
Research has identified several point mutations within the erg27 gene that confer varying levels of resistance to fenhexamid. fupress.netapsnet.orgfitosanitariosostenible.com These mutations lead to amino acid substitutions in the 3-ketoreductase enzyme. Isolates of B. cinerea exhibiting resistance have been categorized based on the specific mutations they carry. For instance, highly resistant isolates, often designated as HydR3+, frequently show mutations at codon 412 of the erg27 gene. fupress.netfupress.netasm.org Other mutations at different positions have also been linked to moderate or low levels of resistance. fupress.netfrontiersin.org
The table below summarizes some of the key mutations identified in the erg27 gene of Botrytis cinerea and their associated resistance phenotypes.
| Resistance Phenotype | Amino Acid Substitution | Codon Position | Reference |
| High Resistance (HydR3+) | F412S (Phenylalanine to Serine) | 412 | fupress.netfupress.netapsnet.org |
| High Resistance (HydR3+) | F412I (Phenylalanine to Isoleucine) | 412 | fupress.netapsnet.orgapsnet.org |
| High Resistance (HydR3+) | F412V (Phenylalanine to Valine) | 412 | fupress.netasm.orgapsnet.org |
| High Resistance (HydR3+) | F412C (Phenylalanine to Cysteine) | 412 | apsnet.org |
| Low/Moderate Resistance (HydR3-) | T63I (Threonine to Isoleucine) | 63 | apsnet.orgfitosanitariosostenible.com |
| Low/Moderate Resistance (HydR3-) | L195F (Leucine to Phenylalanine) | 195 | fupress.netfrontiersin.org |
| Low/Moderate Resistance (HydR3-) | L400F (Leucine to Phenylalanine) | 400 | fupress.netfrontiersin.org |
Molecular mechanisms of target-site modification
The primary molecular mechanism of resistance to fenhexamid is target-site modification. researchgate.netasm.org The point mutations in the erg27 gene result in alterations to the amino acid sequence of the 3-ketoreductase enzyme. asm.orgnih.gov These changes, particularly those located near the fungicide's binding site, can reduce the affinity of fenhexamid for the enzyme. nih.govfrontiersin.org For example, mutations at position 412, which is located near a putative transmembrane domain, are thought to significantly impact the binding of fenhexamid, leading to high levels of resistance. fupress.netasm.orgfrontiersin.org This reduced binding affinity allows the enzyme to continue functioning, to some extent, even in the presence of the fungicide, thereby permitting fungal growth and conferring a resistant phenotype.
Phenotypic Characterization of Resistant Isolates
Isolates of Botrytis cinerea with resistance to fenhexamid are characterized by their ability to grow and cause infection despite the presence of the fungicide. apsnet.org The level of resistance can be quantified in laboratory settings by determining the effective concentration of fenhexamid that inhibits 50% of conidial germination (EC50) or mycelial growth. fupress.netfrontiersin.org
Based on their EC50 values, isolates are typically classified into different resistance categories.
| Resistance Level | Conidial Germination EC50 (µg/mL) | Mycelial Growth EC50 (µg/mL) | Reference |
| Sensitive (HydS) | < 0.1 | < 0.1 | fupress.netfupress.net |
| Low/Moderate Resistance (HydR3-) | 0.7 - 2.6 | 0.4 - 3.0 | fupress.netfupress.net |
| High Resistance (HydR3+) | > 5.0 | > 2.0 | fupress.netfupress.net |
Studies have shown that highly resistant isolates (HydR3+) can cause disease on treated plants as effectively as sensitive isolates on untreated plants, demonstrating a significant loss of fungicide efficacy. apsnet.org Interestingly, while some resistance mutations can come with a fitness cost, many fenhexamid-resistant isolates of B. cinerea show no significant reduction in aggressiveness or mycelial growth compared to their sensitive counterparts, allowing them to persist in the field. fupress.netfitosanitariosostenible.com The prevalence of these resistant phenotypes underscores the importance of resistance management strategies to maintain the effectiveness of fenhexamid in controlling gray mold. fupress.netapsnet.org
In vitro sensitivity testing (e.g., EC50 determination)
The in vitro sensitivity of fungal pathogens to fenhexamid is a critical measure for monitoring the emergence and prevalence of resistance. This is typically quantified by determining the 50% effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth, either of the mycelium or of germ tube elongation.
For Botrytis cinerea, the primary target of fenhexamid, baseline sensitivity and resistance levels have been established through numerous studies. Sensitive isolates of B. cinerea generally exhibit EC50 values for mycelial growth and conidial germination of less than 0.1 µg/mL. fupress.netresearchgate.net However, the specific thresholds used to classify isolates as resistant can vary between studies. For instance, some researchers have used a discriminatory concentration of 0.1 mg/L for mycelial growth, while others have used values as high as 50 mg/L. apsnet.org For germ tube elongation, proposed discriminatory values have included 0.5 mg/L and 3.0 mg/L. apsnet.org
In studies of B. cinerea populations from various regions and crops, a wide range of EC50 values has been observed. For example, in isolates from Colombian cut roses, fenhexamid EC50 values ranged from 0.02 to 4.21 ppm. frontiersin.orgfrontiersin.org In a German strawberry field, EC50 values for B. cinerea isolates ranged from 0.015 to over 10 ppm. apsnet.org Similarly, a study on Chilean table grape isolates found highly resistant (HydR3+) isolates with conidial germination EC50 values greater than 5 µg/mL and colony growth EC50 values greater than 2 µg/mL. fupress.netcabidigitallibrary.org In contrast, slightly to moderately resistant (HydR3-) isolates had EC50 values between 0.7 and 2.6 µg/mL for conidial germination and 0.4 and 3 µg/mL for colony growth. fupress.netcabidigitallibrary.org
The method of EC50 determination is crucial for consistent and comparable results. Typically, it involves growing the fungal isolate on a culture medium amended with a range of fenhexamid concentrations. frontiersin.org The percentage of growth inhibition is then calculated relative to a control with no fungicide, and the EC50 value is determined using statistical methods like Probit analysis. frontiersin.org
**Table 1: Examples of Fenhexamid EC50 Values in *Botrytis cinerea***
| Source/Region | Resistance Level | EC50 (Mycelial Growth) | EC50 (Conidial Germination) | Reference |
|---|---|---|---|---|
| Colombian Cut Roses | Sensitive to Low Resistance | 0.02 - 4.21 ppm | Not Specified | frontiersin.orgfrontiersin.org |
| German Strawberry Field | Sensitive to Resistant | 0.015 - >10 ppm | Not Specified | apsnet.org |
| Chilean Table Grapes | Sensitive (HydS) | <0.1 µg/mL | <0.1 µg/mL | fupress.netcabidigitallibrary.org |
| Chilean Table Grapes | Slightly to Moderately Resistant (HydR3-) | 0.4 - 3 µg/mL | 0.7 - 2.6 µg/mL | fupress.netcabidigitallibrary.org |
| Chilean Table Grapes | Highly Resistant (HydR3+) | >2 µg/mL | >5 µg/mL | fupress.netcabidigitallibrary.org |
Cross-resistance patterns with other fungicides
An important aspect of resistance management is understanding cross-resistance, which occurs when a fungus resistant to one fungicide also exhibits resistance to another, often due to a shared mode of action. Fenhexamid is classified under the Fungicide Resistance Action Committee (FRAC) Group 17, which are hydroxyanilides that inhibit the 3-keto reductase in sterol biosynthesis. actahort.orgepa.govfrac.info
Due to its unique mode of action, fenhexamid generally does not show cross-resistance with fungicides from other chemical groups. actahort.orgishs.org Studies on fenhexamid-resistant mutants of Monilinia laxa showed that these strains retained their sensitivity to other fungicides like carbendazim, iprodione, fludioxonil (B1672872), pyraclostrobin (B128455), flusilazole, and prochloraz. researchgate.net Similarly, fenhexamid-resistant strains of B. cinerea did not show cross-resistance to fungicides that affect other steps in sterol biosynthesis, such as demethylase inhibitors (DMIs). researchgate.net
However, some interesting patterns have been observed. In one study, fenhexamid-resistant strains of B. cinerea showed increased sensitivity to the phenylpyrrole fludioxonil and the dicarboximide iprodione. researchgate.net Conversely, multi-fungicide resistance is a growing concern. In Michigan vineyards, isolates of B. cinerea resistant to fenhexamid were also found to be resistant to other fungicides like iprodione, thiophanate-methyl, pyraclostrobin, and boscalid (B143098), though this is due to the accumulation of multiple resistance mechanisms rather than cross-resistance from a single mutation. apsnet.org In Moroccan faba bean fields, an isolate resistant to fenhexamid was found to be sensitive to both fludioxonil and boscalid, while some boscalid-resistant isolates were also resistant to fludioxonil. esciencepress.net This highlights the complex patterns of multi-drug resistance that can emerge in fungal populations under selection pressure from various fungicides.
Population Genetics and Evolution of Resistance
Monitoring temporal and spatial trends of resistance development
Monitoring the frequency and distribution of fenhexamid resistance in pathogen populations over time and across different geographical locations is essential for effective disease management. Such monitoring provides valuable data on the evolution of resistance and helps in adapting control strategies.
Studies have shown a clear trend of increasing fenhexamid resistance in B. cinerea populations in various agricultural settings. For instance, in Michigan vineyards, the frequency of fenhexamid-resistant B. cinerea isolates increased significantly from 3.4% in 2014 to 38.4% in 2018. apsnet.org This increase was accompanied by a rise in the frequency of isolates resistant to multiple fungicides. apsnet.org In Chilean table grape vineyards with intensive fenhexamid use, a progressive increase in resistant populations was observed over several growing seasons. fupress.netfupress.net By the 2015-2016 season, 92% of the collected isolates showed resistance to fenhexamid. fupress.netfupress.netresearchgate.net
Spatial variations in resistance frequency are also evident. In a 2012 study on blueberries, 29% of B. cinerea isolates from both California and Washington were resistant to fenhexamid. apsnet.org However, a later study in Michigan blueberry fields found that over 80% of isolates remained sensitive to fenhexamid across three years of sampling, although resistance to other fungicides like pyraclostrobin and boscalid was widespread. frontiersin.org This suggests that local fungicide use patterns and other regional factors heavily influence the development of resistance.
The genetic basis for this resistance is often linked to specific mutations. In B. cinerea, point mutations in the erg27 gene, which encodes the target enzyme 3-ketoreductase, are responsible for high levels of resistance. fupress.netnih.gov The most common mutations involve the substitution of phenylalanine at position 412 with serine (F412S), isoleucine (F412I), or valine (F412V). apsnet.orgfupress.netnih.gov Monitoring the frequency of these specific alleles in pathogen populations can provide a more detailed picture of resistance evolution. For example, in Michigan grape populations, the F412S mutation was the most prevalent, found in 59.2% of the resistant isolates analyzed. apsnet.org
Strategies for Resistance Management in Agricultural Systems (Research Perspective)
Fungicide rotation and mixture studies
To delay the development of fungicide resistance, several strategies are recommended, with fungicide rotation and mixtures being the most common. tlhort.comcroplife.org.au These approaches aim to reduce the selection pressure exerted by a single mode of action. croplife.org.auapsnet.org
Fungicide rotation involves alternating applications of fungicides with different FRAC group classifications. tlhort.comgrowertalks.com For fenhexamid (Group 17), this means rotating it with fungicides from other groups such as dicarboximides (Group 2), anilinopyrimidines (Group 9), phenylpyrroles (Group 12), or succinate (B1194679) dehydrogenase inhibitors (SDHIs, Group 7). apsnet.orggrowertalks.com Product labels often provide specific recommendations, such as limiting the number of consecutive applications of fenhexamid to no more than two before switching to a fungicide from a different group. epa.govimtrade.com.au
However, field studies have shown that while rotation is a cornerstone of resistance management, it may not always be sufficient to prevent the buildup of resistance, especially in crops that require numerous fungicide applications per season. amazonaws.com In a study on strawberries, the frequency of fenhexamid resistance increased significantly in plots where it was applied, even when rotated with other fungicides. amazonaws.com
Fungicide mixtures, either as pre-formulated products or tank-mixes, combine fenhexamid with a fungicide from a different group, often a multi-site inhibitor which has a low risk of resistance. tlhort.comapsnet.org The rationale is that a fungus resistant to one active ingredient will be controlled by the other. While this is a widely recommended strategy, its effectiveness can be variable. Some studies have noted that tank-mixing a site-specific fungicide with a multi-site one may not sufficiently delay resistance development under high disease pressure. amazonaws.com
Recent research has also explored the impact of application timing and dosage. One study found that post-infection applications of fenhexamid at lower doses, when mixed with the multi-site fungicide captan (B1668291), could slow the selection for resistance in B. cinerea on grape berries. apsnet.org This challenges the traditional view that only preventative sprays are optimal for resistance management and suggests that more nuanced strategies could be effective. apsnet.org
Ultimately, an integrated approach that combines the judicious use of fungicides (rotations, mixtures, and appropriate timing) with cultural practices like sanitation and canopy management is crucial for the long-term sustainability of fenhexamid and other at-risk fungicides. tlhort.comfrac.info
Integrated Pest Management (IPM) approaches for resistance mitigation
Integrated Pest Management (IPM) is a critical, multifaceted approach to sustainably manage crop diseases, including those caused by fungi like Botrytis cinerea. researchgate.net The goal of IPM is to combine various control tactics to minimize pathogen populations and reduce the reliance on any single method, particularly chemical fungicides. rsb.org.uk This is especially important for managing the development of fungicide resistance. The Fungicide Resistance Action Committee (FRAC) provides guidelines that group fungicides by their mode of action (MoA) to help growers make informed decisions about rotation and tank-mixing to delay resistance. ufl.eduamazonaws.com Fenhexamid is classified as a Group 17 fungicide. imtrade.com.au
Effective IPM programs for mitigating fenhexamid resistance incorporate a combination of cultural, biological, and chemical control strategies.
Cultural Practices
Cultural practices are foundational to any IPM program as they aim to create an environment less favorable for pathogen development and spread, thereby reducing disease pressure and the need for fungicide applications. croplife.org.autlhort.com
Canopy Management: Practices such as leaf removal, shoot thinning, and hedging are crucial, particularly in crops like grapes. ucanr.edu These actions increase airflow and sunlight penetration within the plant canopy, which lowers humidity and reduces the duration of leaf wetness, conditions that are essential for Botrytis spore germination and infection. tlhort.comapsnet.org Removing basal leaves after berry set has been shown to significantly decrease the incidence and severity of Botrytis bunch rot. ucanr.edu
Sanitation: The removal and destruction of infected plant material, such as pruned branches and canes, are vital. tlhort.comapsnet.org This reduces the amount of primary inoculum (overwintering fungal structures) in the field, lessening the initial disease pressure in the following season. apsnet.org
Water Management: Avoiding unnecessary irrigation that promotes excessive, dense canopy growth can help manage the microclimate, making it less conducive to fungal development. ucanr.edu
Crop Nutrition: Judicious use of fertilizers, particularly nitrogen, is important as excessive nitrogen can lead to lush, dense foliage that is more susceptible to infection. ucanr.edu
Variety Selection: Whenever possible, planting crop varieties that exhibit a higher degree of natural resistance to Botrytis cinerea can significantly reduce the need for fungicide interventions. croplife.org.aucroplife.org.au
Biological Control
Biological control involves the use of living organisms to suppress pathogen populations. This strategy can be integrated with chemical applications to enhance disease control and manage resistance.
Microbial Antagonists: Several microorganisms have been identified as effective biological control agents (BCAs) against Botrytis cinerea. Research has demonstrated the potential of organisms like Trichoderma spp. and Bacillus spp. to control infections. actahort.org For instance, the isolate Trichoderma atroviride LU132 has been shown to successfully suppress B. cinerea sporulation on strawberry leaves and can be used within an integrated strategy that includes fenhexamid. desertagsolutions.org Other microorganisms like Pseudomonas fluorescens, Ulocladium sp., and Epicoccum purpurascens have also shown promise in reducing Botrytis lesions. desertagsolutions.org The bio-fungicide Pythium oligandrum has also been noted as an effective agent against B. cinerea on grapes. mdpi.com
Integration with Fungicides: Studies have explored the alternation between fungicides like fenhexamid and biological control agents. actahort.org This approach can provide effective disease control while reducing the selection pressure for fungicide resistance. actahort.org It's crucial to select BCAs that are not harmed by the chosen fungicides. For example, some research has shown that fenhexamid can be compatible with certain Trichoderma strains, allowing for tank-mixing. desertagsolutions.org
Chemical Rotation and Application Strategies
Strategic use of fungicides is a cornerstone of resistance management. The primary principle is to avoid the repeated use of fungicides with the same mode of action. croplife.org.auapsnet.org
Fungicide Rotation: To delay resistance, it is imperative to rotate fenhexamid (FRAC Group 17) with fungicides from different FRAC groups. imtrade.com.aunih.gov This prevents sustained selection pressure on any single resistance mechanism. rsb.org.uk For example, in strawberry spray programs, no more than two successive applications of fenhexamid should be made before switching to a fungicide from a different chemical group. imtrade.com.au In grapes, recommendations often limit fenhexamid to one or two applications per season depending on the total number of bunch rot sprays planned. imtrade.com.au
Tank-Mixing: Tank-mixing fenhexamid with a multi-site fungicide, such as captan, is another effective strategy. apsnet.orgnih.govapsnet.org Multi-site fungicides have a very low risk of resistance development and can help protect the single-site partner fungicide. tlhort.com Research has shown that mixing fenhexamid with captan can have a net-positive effect on both resistance management and disease control. apsnet.org
Application Timing and Coverage: Proper application timing is critical for efficacy and resistance management. For many crops, applications at the flowering stage are most effective as this is a primary infection point for Botrytis. imtrade.com.au Thorough spray coverage is also essential to ensure the fungicide reaches the target areas. imtrade.com.au
Dose Management: While using the labeled rate is standard practice, some recent research suggests that under certain conditions, applying lower doses of fenhexamid, particularly post-infection and in combination with a multi-site fungicide like captan, can slow the selection for resistant strains compared to higher doses. apsnet.orgnih.gov However, it is also cautioned that using rates lower than recommended on the label can contribute to the development of resistant strains, highlighting the complexity of this issue. epa.gov
The following table summarizes key IPM strategies for mitigating fenhexamid resistance:
| Strategy Category | Specific Tactic | Objective |
| Cultural Practices | Canopy Management (e.g., leaf removal) | Improve airflow and reduce humidity to create a less favorable environment for the pathogen. ucanr.edu |
| Sanitation (e.g., removing infected debris) | Reduce the primary inoculum source in the field. tlhort.comapsnet.org | |
| Water & Nutrient Management | Avoid excessive vegetative growth that is more susceptible to infection. ucanr.edu | |
| Biological Control | Application of Microbial Antagonists (Trichoderma, Bacillus) | Suppress pathogen populations through competition, parasitism, or antibiosis. actahort.orgdesertagsolutions.org |
| Integration with Chemical Sprays | Enhance overall disease control while reducing selection pressure from fungicides. actahort.org | |
| Chemical Strategies | Fungicide Rotation | Alternate fenhexamid (Group 17) with fungicides from different FRAC groups. imtrade.com.auimtrade.com.au |
| Tank-Mixing | Combine fenhexamid with a multi-site fungicide (e.g., captan) to protect against resistance. apsnet.orgapsnet.org | |
| Proper Application Timing & Coverage | Maximize fungicide efficacy by targeting the most susceptible crop stages and ensuring thorough application. imtrade.com.au |
By implementing these integrated strategies, growers can enhance the long-term efficacy of fenhexamid, delay the development of resistance, and achieve sustainable control of Botrytis cinerea. researchgate.net
Ecological Distribution and Environmental Monitoring of Fenhexamid and Its Metabolites
Occurrence and Detection in Environmental Compartments
Fenhexamid (B1672505) has a moderate aqueous solubility and is generally considered to have a low risk of leaching to groundwater. herts.ac.ukepa.gov However, its presence in surface and groundwater is still a subject of environmental monitoring.
Studies have shown that fenhexamid is not persistent in aerobic aquatic systems, with a dissipation half-life (DT50) of 14-24 days. epa.gov Despite this, it can partition to sediment, where over 70% of the applied amount was found after 100 days in a laboratory study. epa.gov While direct leaching is considered unlikely under typical use, transport to water bodies can occur through soil particle movement. epa.gov
The U.S. Environmental Protection Agency (EPA) has used modeling to estimate drinking water concentrations of fenhexamid. The Pesticides in Water Calculator (PWC) estimated chronic exposure concentrations to be 144 ppb for surface water and 1986 ppb for groundwater. federalregister.gov These models are designed to be conservative to avoid underestimating potential risks. federalregister.gov
Monitoring studies in the United States have detected fenhexamid in surface water. researchgate.net For instance, a study targeting fungicide use areas detected fenhexamid with a method detection limit of 7.6 ng/L in water. researchgate.net In Wisconsin, a surface water monitoring program in 2021 detected 29 different pesticide analytes, including one fungicide, across all sampled locations. wi.gov These findings highlight the importance of continued monitoring to assess the actual environmental concentrations of fenhexamid in aquatic systems.
Fenhexamid is considered non-persistent in aerobic terrestrial systems, with a rapid dissipation half-life of less than one day. epa.govbayer.com The primary degradation pathway in soil involves rapid polymerization, irreversible binding to soil particles, and eventual mineralization to carbon dioxide. epa.gov Laboratory studies indicate that fenhexamid degradation is highly dependent on microbial activity; in the absence of microorganisms, the compound is stable. researchgate.net One study identified a bacterium, Bacillus megaterium, capable of metabolizing fenhexamid. researchgate.net
Despite its rapid degradation, fenhexamid shows a strong affinity for certain soil components, which can influence its mobility and bioavailability. It has a high affinity for humic acid (73%), smectite (31%), and ferrihydrite (20%), and a lower affinity for vermiculite (B1170534) (11%) and kaolinite (B1170537) (7%). researchgate.net This strong binding to soil and sediment particles is a key factor in its environmental fate. epa.govpublications.gc.ca
In aquatic environments, a significant portion of fenhexamid residues becomes bound to sediment. publications.gc.ca In one study, extractable residues in sediment peaked and then declined over time, indicating ongoing transformation processes. bayer.com The analysis of sediment is therefore crucial for a complete picture of fenhexamid's environmental presence. The method detection limit for fenhexamid in sediment has been reported as 3.2 µg/kg. researchgate.net
Fenhexamid residues have been detected in non-target biological matrices, indicating its potential for exposure to organisms beyond the intended targets. A European study analyzing pesticide residues in comb pollen (beebread) and trapped pollen from honey bees found fenhexamid in nine out of 107 trapped pollen samples. greenpeace.org Another national survey in the United States also reported the detection of fenhexamid in pollen samples. usda.gov
The presence of fenhexamid in pollen is significant as it represents a direct route of exposure for pollinators like honey bees. The concentration of fenhexamid in pollen can be used to calculate a Pollen Hazard Quotient (PHQ) to assess the risk to bees. plos.org One study in Connecticut calculated PHQs for various pesticides detected in pollen, though specific values for fenhexamid were not highlighted as the most hazardous. plos.org
Besides pollen, fenhexamid has also been detected in beeswax. abeilleconsultores.cl In a study conducted in Chile, fenhexamid residues were found in beeswax samples from hives located near agricultural areas where berries and raps were cultivated. abeilleconsultores.cl This indicates that the fungicide can be transported by bees back to the hive and incorporated into hive products.
Soil and sediment residue analysis
Quantitative Risk Assessment Methodologies (Environmental Focus)
Environmental exposure modeling is a critical tool for assessing the potential risks of pesticides like fenhexamid. These models simulate the fate and transport of the chemical in various environmental compartments to predict concentrations that organisms might be exposed to.
For aquatic systems, models like the Pesticides in Water Calculator (PWC) are used to estimate concentrations in surface and groundwater. federalregister.gov These models consider factors such as the chemical's properties (e.g., solubility, degradation rate) and environmental conditions. The output of these models, known as Estimated Environmental Concentrations (EECs), are then compared to toxicological endpoints to determine risk. federalregister.gov
In soil, exposure modeling considers the rapid degradation and strong binding characteristics of fenhexamid. epa.govbayer.com The primary risk in the terrestrial environment is often associated with residues on plant surfaces that non-target organisms might consume. For example, initial residues on short grass after an application of 500 g ai/ha were estimated to be 107 ppm. apvma.gov.au
The FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) surface water scenarios are another set of models used in the European Union to calculate Predicted Environmental Concentrations (PECs) in surface water and sediment. bayer.com These models help in conducting a comprehensive risk assessment for aquatic organisms. bayer.com
Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in its surrounding environment, including its food. ecetoc.orgsfu.ca For fenhexamid, there is a slight concern regarding its potential to bioaccumulate. herts.ac.uk
The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Kow). A high log Kow value (typically >3 or 4.3) can indicate a potential for bioaccumulation. ecetoc.orgsfu.ca While specific log Kow values for fenhexamid are not detailed in the provided context, the general concern suggests it falls within a range that warrants further investigation.
Bioaccumulation models for aquatic food webs are used to predict the transfer and magnification of chemicals through different trophic levels. nih.gov These models incorporate factors like the organism's diet, respiration rates, and metabolic transformation of the chemical. nih.gov For some organic chemicals, metabolic transformation can significantly reduce their bioaccumulation potential. sfu.ca
Interactive Data Table: Detection of Fenhexamid in Environmental Samples
| Environmental Compartment | Matrix | Detection Frequency / Concentration | Reference(s) |
| Water | Surface Water | Method Detection Limit: 7.6 ng/L | researchgate.net |
| Water | Groundwater | Estimated Chronic Concentration: 1986 ppb | federalregister.gov |
| Soil/Sediment | Sediment | Method Detection Limit: 3.2 µg/kg | researchgate.net |
| Biota | Pollen | Detected in 9 of 107 samples | greenpeace.org |
| Biota | Beeswax | Detected in samples near agricultural areas | abeilleconsultores.cl |
Exposure modeling in environmental systems
Regulatory Frameworks and Maximum Residue Limits (MRLs) in Research Context
The establishment and enforcement of Maximum Residue Limits (MRLs) for pesticides like fenhexamid are fundamental to protecting consumer health and facilitating international trade. hpc-standards.com Regulatory bodies such as the European Union and the Codex Alimentarius Commission set these limits, which represent the maximum allowable concentration of a pesticide residue in or on food or feed commodities. fao.orgagrinfo.euagrinfo.eu The verification of compliance with these MRLs necessitates highly accurate and reliable analytical methods, where Fenhexamid-d10 serves as an indispensable tool. hpc-standards.com
Emerging Research Frontiers and Methodological Innovations in Fenhexamid D10 Studies
Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics)
The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins in a biological system, rely on high-precision quantitative data to understand systemic responses to external stimuli. Deuterated internal standards like Fenhexamid-d10 are crucial for achieving the accuracy and reliability required in these advanced studies. clearsynth.comlabrulez.com Their function is to correct for variations that can occur during sample preparation and analysis, ensuring that observed changes are biological rather than technical artifacts. clearsynth.com
Environmental metabolomics, an emerging field, applies these techniques to understand the interaction of organisms with their environment, such as exposure to pesticides. cdnsciencepub.com For instance, research into the metabolism of the parent fungicide, fenhexamid (B1672505), by non-target organisms like the gut probiotic Lactobacillus casei utilizes high-resolution mass spectrometry to identify new derivatives. nih.gov In such a study, this compound would serve as the ideal internal standard. It would be added to samples at a known concentration at the beginning of the extraction process to accurately quantify the remaining parent fenhexamid and any identified metabolites, such as its O-glycosyl derivative. researchgate.netnih.gov This ensures that the measurement of biotransformation is precise, which is fundamental to assessing the impact of fungicides on non-target micro-organisms.
The integration of this compound into 'omics' workflows provides a robust framework for quantitative analysis, as detailed in the table below.
| 'Omics' Technology | Role of this compound | Research Application Example |
| Metabolomics | Serves as an internal standard for accurate quantification of the parent compound and its metabolites in complex biological matrices. nih.govresearchgate.net | Studying the biotransformation of fenhexamid by gut microbiota or soil organisms to understand its environmental and biological fate. nih.gov |
| Proteomics | Used in targeted proteomics to accurately quantify specific proteins whose expression may be altered by pesticide exposure, although this is a less common application. | Investigating changes in the expression of fungal enzymes involved in sterol biosynthesis in response to fenhexamid exposure. |
| Environmental Monitoring | Enables precise quantification in multi-residue screening of environmental samples (water, soil) to assess the "exposome"—the totality of environmental exposures. cdnsciencepub.com | Comprehensive analysis of pesticide loads in aquatic ecosystems and their potential impact on resident organisms. researchgate.net |
Advanced Computational and Predictive Modeling for Environmental Behavior
Computational modeling has become an essential tool for predicting the environmental fate and potential risks of pesticides before and after they are registered for use. researchgate.neteuropa.eu These in silico models use the physicochemical properties of a compound to estimate its behavior, such as its degradation rate in soil and water, its potential for leaching into groundwater, and its distribution across different environmental compartments. regulations.govjst.go.jp
Various models are employed to predict the environmental behavior of fenhexamid. For example, the Pesticides in Water Calculator (PWC) is used to estimate the concentration of fenhexamid in surface and groundwater, which is crucial for human health risk assessments. regulations.gov Other approaches include kinetic models to determine degradation rates in water-sediment systems and fugacity models that predict how a chemical partitions between air, water, and soil. jst.go.jpbayer.com A study comparing biotransformation half-lives identified fenhexamid as an outlier in models predicting its degradation in activated sludge versus soil, highlighting the complexity and need for robust validation data. uzh.ch
The accuracy of these predictive models hinges on their validation with empirical data from laboratory or field studies. This is where this compound plays a critical, albeit indirect, role. To validate a model's prediction of fenhexamid's half-life in a river, for example, scientists collect water and sediment samples over time and measure the concentration of fenhexamid. researchgate.net By using this compound as an internal standard in the analytical method (e.g., liquid chromatography-tandem mass spectrometry), they can achieve highly accurate measurements of the fenhexamid concentration. researchgate.net This precise data is then compared to the model's predictions, allowing researchers to refine and improve the model's predictive power. Without the ability to generate high-quality validation data, the utility of these computational tools would be severely limited.
The table below summarizes some computational tools and their connection to the analytical validation enabled by this compound.
| Modeling Approach | Purpose | Role of this compound in Validation |
| Pesticide in Water Calculator (PWC) | Predicts pesticide concentrations in surface and groundwater for drinking water risk assessment. regulations.gov | Enables accurate measurement of fenhexamid in water samples to confirm or refute model predictions. regulations.gov |
| Kinetic Degradation Models (e.g., FOCUS) | Determine degradation half-lives (DT50) of pesticides in soil and water-sediment systems. bayer.com | Provides precise quantification of fenhexamid over time in lab microcosms, generating reliable data for calculating kinetic parameters. researchgate.netbayer.com |
| Fugacity Models | Predict the partitioning and time-dependent behavior of chemicals in multi-media environments. jst.go.jp | Used to accurately measure fenhexamid concentrations in various environmental media (air, water, soil, sediment) to validate model outputs. jst.go.jp |
| QSAR (Quantitative Structure-Activity Relationship) Models | Predict toxicological properties or environmental fate based on chemical structure. researchgate.netnih.gov | Supports the validation of QSAR predictions by enabling precise measurements in subsequent in vitro or in vivo toxicity and fate studies. nih.gov |
Novel Applications in Agricultural and Environmental Science Research
Beyond its foundational use in standard regulatory monitoring, this compound is being integrated into more sophisticated and large-scale research applications, pushing the frontiers of agricultural and environmental science. These novel applications leverage its function as an internal standard to enhance the scope, sensitivity, and reliability of complex analyses.
One major advancement is the inclusion of this compound in methods for multi-residue analysis, which can simultaneously screen for hundreds of different pesticides in a single sample. oup.comoup.com Workflows like nDATA (non-target data acquisition for target analysis) use high-resolution mass spectrometry to screen for over 1000 pesticides in food products. oup.comoup.com The use of internal standards like this compound within these methods is essential for semi-quantification and ensuring that the results are reliable for risk identification in food safety. oup.com
Another novel research area is the application in broad-scope environmental biomonitoring. Studies analyzing contaminant levels in wildlife, such as the livers of wild birds, can provide insight into the bioaccumulation of pesticides in the food web. mdpi.com A method developed for the simultaneous analysis of 351 contaminants in liver tissue relies on robust internal standards to ensure accurate quantification at very low levels (ng/g). mdpi.com The use of this compound in such studies helps build a more accurate picture of how pesticides move through ecosystems and what non-target species are being exposed to.
Furthermore, this compound is integral to validating modern sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, especially in complex matrices like leeches used in traditional medicine or in wine. acs.orgtandfonline.com By adding this compound before the extraction and cleanup, researchers can precisely calculate the method's recovery and efficiency, ensuring its suitability for routine analysis. acs.org
These expanding applications are summarized in the table below.
| Application Area | Description | Significance of this compound |
| High-Throughput Food Safety Screening | Simultaneous analysis of hundreds of pesticide residues in fruits, vegetables, and other commodities using workflows like nDATA. oup.comoup.com | Enables reliable semi-quantification across a vast scope of analytes, improving the efficiency and comprehensiveness of food monitoring. oup.com |
| Environmental Biomonitoring | Measuring trace levels of pesticide contamination in wildlife tissues (e.g., bird livers) to assess ecosystem health and contaminant exposure pathways. mdpi.com | Provides the analytical precision needed to detect and quantify low-level bioaccumulation, which is crucial for ecological risk assessment. mdpi.com |
| Advanced Residue Analysis in Complex Products | Quantifying fenhexamid residues in processed goods like wine, where the matrix can interfere with analysis. researchgate.nettandfonline.com | Overcomes matrix effects to ensure accurate determination of residue levels, verifying compliance with maximum residue limits (MRLs). |
| Method Validation for Novel Matrices | Validating the effectiveness of sample preparation methods (e.g., QuEChERS) for unconventional samples like medicinal leeches or bee-collected pollen. acs.orggreenpeace.org | Confirms the accuracy, precision, and recovery of analytical methods, allowing their confident application to new areas of research and regulation. acs.org |
Q & A
Q. What experimental protocols are recommended for synthesizing Fenhexamid-d10 with high isotopic purity?
To achieve high isotopic purity (>98%), use deuterated precursors (e.g., deuterium oxide or deuterated solvents) under controlled reaction conditions. Monitor deuteration efficiency via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), focusing on the absence of protiated peaks at m/z 177 (characteristic of non-deuterated Fenhexamid). Ensure reaction quench steps minimize isotopic exchange .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
Employ a matrix-matched calibration approach to account for ionization suppression/enhancement in LC-MS/MS. Validate parameters including linearity (R² > 0.995), limit of detection (LOD < 0.1 ng/g), and recovery rates (80–120%). Cross-validate with a second analytical column (e.g., HILIC vs. C18) to confirm specificity .
Q. What are the critical storage conditions to prevent deuterium loss in this compound standards?
Store lyophilized standards in amber vials at −20°C under inert gas (argon). Monitor deuterium retention via quarterly MS analysis. Avoid repeated freeze-thaw cycles, which accelerate isotopic exchange with ambient moisture .
Q. How can researchers mitigate cross-contamination risks when handling this compound and its non-deuterated analog?
Use dedicated glassware and HPLC systems for deuterated compounds. Perform blank runs between analyses and verify system cleanliness via high-sensitivity MS scans. Document batch-specific contamination checks in supplementary materials .
Q. What statistical approaches are suitable for comparing this compound recovery rates across different extraction methods?
Apply ANOVA with post-hoc Tukey tests to evaluate mean recovery differences. Report confidence intervals (95%) and effect sizes to contextualize practical significance. Use Q-Q plots to confirm normality assumptions .
Advanced Research Questions
Q. How do isotopic effects influence the chromatographic behavior of this compound relative to its protiated form?
Deuterium substitution increases retention time in reversed-phase LC due to reduced hydrophilicity (~0.3–0.5 min shift). Quantify this shift using a deuterium isotope effect (DIE) factor:
Adjust method parameters to prevent co-elution with matrix interferents .
Q. What strategies resolve discrepancies in this compound stability studies under varying pH conditions?
Replicate conflicting studies using standardized buffers (pH 2–12) and track degradation via high-resolution MS. If half-life disparities persist, evaluate hydrolysis mechanisms using density functional theory (DFT) to identify pH-dependent reaction pathways .
Q. How can researchers optimize collision energy in MS/MS for this compound to balance sensitivity and fragmentation specificity?
Perform collision energy ramping (5–35 eV) to identify the optimal energy maximizing the precursor-to-product ion transition (e.g., m/z 187 → 145). Validate using a nested experimental design, iterating energy levels in 2 eV increments .
Q. What bioanalytical challenges arise when using this compound as an internal standard in plant metabolism studies?
Plant-specific matrix effects (e.g., chlorophyll interference) may alter ionization efficiency. Pre-treat extracts with graphitized carbon black to adsorb pigments. Confirm deuterium stability in planta by spiking deuterated standards into homogenized tissue and analyzing after 24 h .
Q. How should researchers address contradictory data on this compound’s environmental persistence in soil vs. aquatic systems?
Re-analyze soil and water samples using isotope dilution mass spectrometry (IDMS) to correct for extraction losses. Compare degradation kinetics under controlled aerobic (soil) vs. anaerobic (sediment) conditions. Publish raw datasets to enable meta-analyses of environmental variables (e.g., organic carbon content) .
Key Methodological Considerations
- Reproducibility : Document all synthesis and analysis parameters in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Disclose deuterated compound synthesis protocols to avoid duplication and ensure safety compliance (e.g., handling deuterated solvents) .
- Data Transparency : Archive raw spectral data and statistical scripts in repositories like Zenodo or Figshare to facilitate peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
